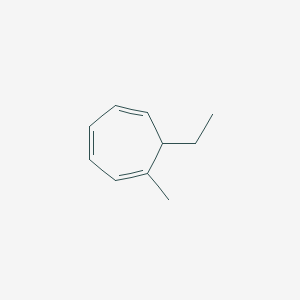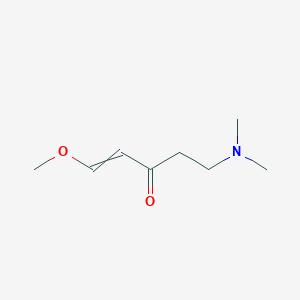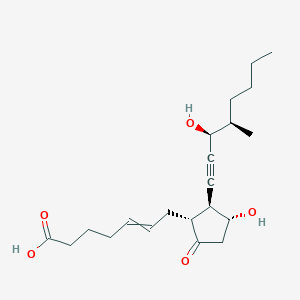
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methyl group, and a conjugated enyne system. Its intricate molecular architecture makes it a subject of study in organic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the enyne system: This can be achieved through a Sonogashira coupling reaction, where an alkyne and an alkene are coupled in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Reduction: The ketone and hydroxyl groups are introduced through selective oxidation and reduction reactions, often using reagents like PCC (Pyridinium chlorochromate) for oxidation and NaBH4 (Sodium borohydride) for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like NaBH4.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, PCC
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Catalysts: Palladium, Copper
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The enyne system can participate in electron transfer reactions, influencing redox processes in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid: shares similarities with other prostaglandin analogs, which also contain hydroxyl and ketone groups and a conjugated system.
Prostaglandin E2 (PGE2): Another compound with similar functional groups but different biological activities.
Prostaglandin F2alpha (PGF2alpha): Similar in structure but with different stereochemistry and biological effects.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the enyne system, which confer distinct chemical reactivity and biological activity compared to other prostaglandin analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61409-30-1 |
|---|---|
Molekularformel |
C21H32O5 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
7-[(1R,2S,3R)-3-hydroxy-2-[(3S,4R)-3-hydroxy-4-methyloct-1-ynyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H32O5/c1-3-4-9-15(2)18(22)13-12-17-16(19(23)14-20(17)24)10-7-5-6-8-11-21(25)26/h5,7,15-18,20,22,24H,3-4,6,8-11,14H2,1-2H3,(H,25,26)/t15-,16-,17-,18-,20-/m1/s1 |
InChI-Schlüssel |
NYQRWICHEHCTKK-HGJKNBTDSA-N |
Isomerische SMILES |
CCCC[C@@H](C)[C@@H](C#C[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCC(C)C(C#CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


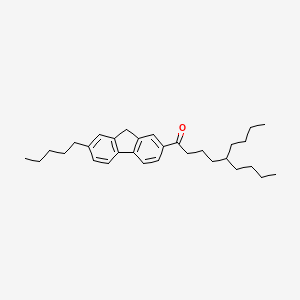
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
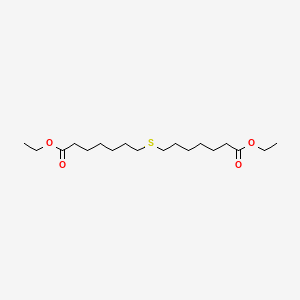
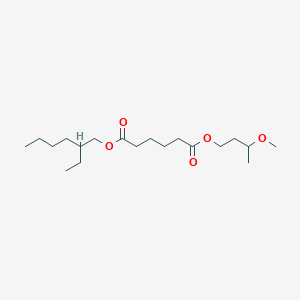
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)

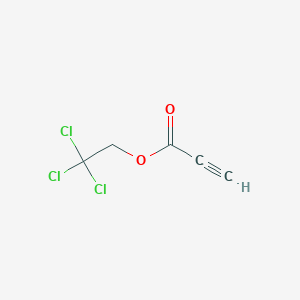
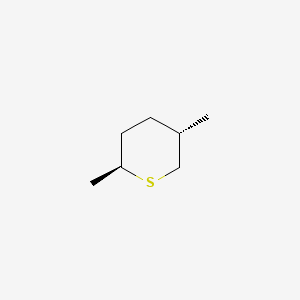
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
